molecular formula C12H7Cl2NO5S B064634 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride CAS No. 175135-00-9

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride

Cat. No.: B064634
CAS No.: 175135-00-9
M. Wt: 348.2 g/mol
InChI Key: CRTUVOFOPIFTQS-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H7Cl2NO5S and a molecular weight of 348.15 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-chloro-6-nitrophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-chloro-6-nitrophenol with benzene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and environmental impact.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride is unique due to its high reactivity towards nucleophiles, making it a versatile reagent in organic synthesis. Its ability to form a wide range of derivatives through substitution reactions highlights its importance in scientific research and industrial applications .

Properties

IUPAC Name

4-(2-chloro-6-nitrophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO5S/c13-10-2-1-3-11(15(16)17)12(10)20-8-4-6-9(7-5-8)21(14,18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTUVOFOPIFTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378970
Record name 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-00-9
Record name 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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